![molecular formula C14H12N2O2S B2915314 (2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile CAS No. 799780-38-4](/img/structure/B2915314.png)
(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile
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Description
(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile, also known as thiazolidine-2,4-dione, is a heterocyclic organic compound with potential applications in pharmaceutical and medicinal chemistry. This compound has been extensively studied for its unique chemical and biological properties, including its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Synthesis of Aromatic Azo Compounds
This compound can be used in the synthesis of aromatic azo compounds . Aromatic azo compounds have -N=N- double bonds as well as a larger π electron conjugation system, which endows aromatic azo compounds with wide applications in the fields of functional materials .
Functional Nanomaterials
The properties of aromatic azo compounds are closely related to the substituents on their aromatic rings . Therefore, this compound can be used in the development of functional nanomaterials .
Light-Response Materials
Recent advances in the synthesis of aromatic azo compounds have led to improvements in the design and preparation of light-response materials at the molecular level .
Organic Dyes
Azo compounds have wide applications in many fields such as organic dyes . The high reactivity of -N=N- double bonds endow azo compounds with these wide applications .
Radical Reaction Initiators
Azo compounds are also used as radical reaction initiators . The high reactivity of -N=N- double bonds makes azo compounds suitable for this application .
Optical Functional Materials
Azo compounds have cis and trans isomers, which can convert to each other under light irradiation or heating . This special property further promotes the pioneering role of azo compounds in the field of optical functional materials .
Synthesis of Multi-Substituted (2Z,4E)-2,4-Dienamides
This compound can be used in the stereoselective one-pot synthesis of multi-substituted (2Z,4E)-2,4-dienamides . These dienamides are present in natural and biological related compounds such as pellitorine, piperovatine and trichostatin A .
Solid-State Fluorescence
The (2Z,4E)-2,4-dienamide compounds obtained in this study exhibited blue-green fluorescence in the solid state . This suggests the possibility of obtaining functional conjugated dienes by this novel one-pot synthetic method .
properties
IUPAC Name |
(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9(17)11(8-15)14-16-13(18)12(19-14)7-10-5-3-2-4-6-10/h2-6,12H,7H2,1H3,(H,16,18)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLYAKOYOPUMML-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-oxobutanenitrile |
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